molecular formula C12H15ClO3 B565595 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 CAS No. 1071167-68-4

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3

Cat. No.: B565595
CAS No.: 1071167-68-4
M. Wt: 245.717
InChI Key: RBBVSSYQKVBALO-BMSJAHLVSA-N
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Description

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is a deuterated derivative of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. This compound is characterized by the presence of a chloropropoxy group and a methoxy group attached to a phenyl ring, with an ethanone moiety. The deuterium atoms replace the hydrogen atoms in the ethanone group, which can be useful in various scientific studies, particularly in spectroscopy and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropropanol and 3-methoxyphenol.

    Formation of Chloropropoxy Group: 3-chloropropanol is reacted with a base to form the chloropropoxy group.

    Attachment to Phenyl Ring: The chloropropoxy group is then attached to the 3-methoxyphenol through an etherification reaction.

    Formation of Ethanone Group: The resulting compound is then subjected to Friedel-Crafts acylation using acetyl chloride-d3 and a Lewis acid catalyst like aluminum chloride to introduce the ethanone-d3 group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 3-chloropropanol, 3-methoxyphenol, and acetyl chloride-d3.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in spectroscopy.

    Biology: Employed in metabolic studies to trace the metabolic pathways of similar compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways by binding to specific proteins or altering the expression of certain genes.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone: The non-deuterated version of the compound.

    1-[4-(3-Chloropropoxy)-3-methoxyphenyl]propanone: A similar compound with a propanone group instead of an ethanone group.

    1-[4-(3-Chloropropoxy)-3-methoxyphenyl]butanone: A similar compound with a butanone group.

Uniqueness

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This property allows for detailed investigation of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-deuterated compounds.

Properties

IUPAC Name

1-[4-(3-chloropropoxy)-3-(trideuteriomethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVSSYQKVBALO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 1-(4-hydroxy-3-methoxyphenyl)ethanone (600 g, 3.61 mol, Purchased from Shanghai Bangcheng Chemical Co., Ltd.) and anhydrous potassium carbonate (698 g, 5.055 mol) in 2500 mL of N,N-dimethylformamide was added drop-wise with an N,N-dimethylformamide solution of 1-bromo-3-chloropropane (795.9 g, 1.4 mol) while maintaining the temperature below 25° C. Then the resulted mixture was kept at 25° C. for 10 h. After completion of the reaction, the precipitate was filtered and the filter cake was washed by a small amount of N,N-dimethylformamide. The filtrate was poured into ice water slowly with vigorous stirring. The precipitate was filtered, washed with water, and dried to give 827.2 g solid. Yield: 93.8%.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
698 g
Type
reactant
Reaction Step One
Quantity
795.9 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
93.8%

Synthesis routes and methods II

Procedure details

To a mixture of 15.15 kg (96.26 mole) of 1-bromo-3-chloropropane and 25 liter of water heated to 86° C. was added a solution of 8 kg (48.13 mole) of acetovanillone in 3.93 kg (48.6 mole) of 50% aqueous sodium hydroxide and 89 liter of water over a 2.5 hr period. The mixture was heated at 80°-85° C. for 2-5 hr after addition was complete. The mixture was cooled and extracted twice with 49 kg portions of toluene. The combined extracts were washed once with 1.9 kg of 50% sodium hydroxide diluted to 5 gal and once with 5 gal of water. The toluene layer was dried over 3 lb of anhydrous sodium sulfate and concentrated under reduced pressure. The residue was heated to reflux in 15 gal of diisopropylether, filtered, and the filtrate cooled. The crystallized title compound obtained by filtration together with additional compound obtained by concentrating the filtrate to 25% of its original volume amounted to 4.2 kg (36%). Acetovanillone recovered was 3.4 kg. The product was recrystallized twice from cyclohexane and twice from ligroin, m.p. 57.8°-58.5° C.
Quantity
15.15 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
3.93 kg
Type
reactant
Reaction Step Two
Name
Quantity
89 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 88.0 g (0.53 mole) of acetovanillone in 375 ml of acetone was added 69.1 g (0.5 mole) of K2CO3. The mixture was allowed to reflux for 30 min. A solution of 110.2 g (0.70 mole) of 1-bromo-3-chloropropane in 75 ml of acetone was added dropwise. The mixture was heated at reflux for 20 h. The mixture was filtered and the filtrate concentrated under vacuum. The residual oil was distilled. An oil which weighed 110 g was obtained at 141°-143° C.0.1 mm Hg. The oil crystallised upon standing.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
110.2 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

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